Product packaging for Ethyl 3-propylhexanoate(Cat. No.:CAS No. 1089315-43-4)

Ethyl 3-propylhexanoate

Cat. No.: B1489939
CAS No.: 1089315-43-4
M. Wt: 186.29 g/mol
InChI Key: QVNVKXONAXUALG-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Organic Synthesis

Esters are a fundamental class of organic compounds derived from the reaction of an acid and an alcohol. britannica.comebsco.com Their structure contains a central carbonyl group (C=O) bonded to an oxygen atom, which is in turn connected to an organyl group. newworldencyclopedia.org This arrangement results in molecules that are polar but generally cannot form hydrogen bonds with one another, leading to lower boiling points and higher volatility compared to their parent carboxylic acids. solubilityofthings.com

Ethyl 3-propylhexanoate is a specific branched-chain ester with the molecular formula C₁₁H₂₂O₂. bldpharm.com It is the ethyl ester of 3-propylhexanoic acid, meaning it is structurally derived from the condensation of 3-propylhexanoic acid and ethanol (B145695). bldpharm.comchembk.com Its branched nature—the presence of a propyl group on the third carbon of the hexanoate (B1226103) chain—differentiates it from linear esters and influences its physical properties.

The synthesis of esters, or esterification, is a cornerstone of organic synthesis. nih.gov The most classic method is the Fischer-Speier esterification, first detailed in 1895 by Emil Fischer and Arthur Speier. wikipedia.orgsynarchive.com This equilibrium-controlled reaction involves heating a carboxylic acid and an alcohol with an acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.orgmdpi.comwikipedia.org The mechanism proceeds through protonation of the carboxylic acid's carbonyl oxygen, which enhances the carbonyl carbon's electrophilicity, making it susceptible to nucleophilic attack by the alcohol. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of a water molecule yield the final ester. wikipedia.orgmasterorganicchemistry.com To favor the formation of the ester, the reaction equilibrium can be shifted by using an excess of one reactant or by removing the water as it is formed. organic-chemistry.org

Beyond this historical method, other synthetic routes are common, including transesterification, which is the conversion of one ester to another by reacting it with an alcohol, a process widely used in the production of biodiesel. solubilityofthings.com Modern synthetic chemistry also employs various other methods, such as the Yamaguchi esterification, to create esters under mild conditions, which is particularly useful for complex molecules. frontiersin.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1089315-43-4 bldpharm.comchembk.com
Molecular FormulaC₁₁H₂₂O₂ bldpharm.comchembk.com
Molecular Weight186.29 g/mol bldpharm.comnih.gov
Boiling Point94 °C at 11 Torr chembk.com
Density0.870±0.06 g/cm³ (Predicted) chembk.com

Historical Perspectives on Branched Ester Research

The study of esters dates back to the 19th century, with the introduction of the term "ester" by German chemist Leopold Gmelin. britannica.com The foundational Fischer-Speier esterification of 1895 provided a robust and versatile method that propelled the synthesis and study of this class of compounds. wikipedia.orgmdpi.com

Historically, research on branched esters was closely tied to natural product chemistry. These compounds were identified as key components responsible for the characteristic flavors and aromas of fruits and other foods. ebsco.comthegoodscentscompany.com For example, long-chain carboxylic acids were first isolated from fats, which are themselves complex esters. britannica.com The study of these natural esters was crucial for the food and fragrance industries, which sought to replicate these pleasant scents and tastes. ebsco.comthegoodscentscompany.com

In the mid-20th century, research expanded into industrial applications, with vinyl esters of branched carboxylic acids being used in the development of polymers and paint latices. ebsco.com These applications demonstrated that the branched structure could confer desirable physical properties, such as stability and improved lubricity. ontosight.ai

While the structural and industrial relevance of branched esters has been known for decades, a significant shift in research occurred more recently with the discovery of their diverse biological activities. In the 21st century, specific classes of branched esters, such as fatty acid esters of hydroxy fatty acids (FAHFAs), were identified as endogenous lipids in mammals with significant anti-inflammatory and anti-diabetic properties. nih.govresearchgate.netnih.gov This discovery has opened a new chapter in branched ester research, moving from a focus on their physical properties to an exploration of their roles in metabolic and cellular signaling pathways.

Current Research Landscape and Emerging Directions for this compound

Direct research focusing exclusively on this compound is limited. The compound primarily appears in the chemical literature as an intermediate or a product in studies exploring broader synthetic methodologies. This suggests its utility as a model compound for developing and testing new chemical reactions.

However, the broader class of branched-chain esters, to which this compound belongs, is the subject of a vibrant and expanding research landscape. Key areas of investigation include:

Biofuels and Industrial Fluids: Researchers are exploring the use of branched-chain fatty acid methyl esters as additives to improve the cold flow properties (e.g., cloud point and pour point) of biodiesel, which is crucial for its use in colder climates. researchgate.net

Biomedicine and Therapeutics: This is a rapidly growing field. Studies on branched fatty acid esters of hydroxy fatty acids (FAHFAs) have shown that different isomers possess distinct biological functions, including enhancing insulin (B600854) secretion, improving glucose uptake in adipocytes, and exerting anti-inflammatory effects. nih.govresearchgate.net The specific positioning of the branch point along the fatty acid chain can significantly influence its biological activity. nih.gov Furthermore, certain synthetic ester derivatives have shown promise in inhibiting cancer cell growth, with the branching and length of the ester chain playing a critical role in their potency. semanticscholar.org

Food Science and Cosmetics: The traditional role of esters as flavor and fragrance agents continues to be an active area of research, with a focus on biocatalytic synthesis using enzymes to produce "natural" ingredients that align with the principles of green chemistry. nih.govresearchgate.net Branched esters are also valued in cosmetics as emollients and texture modifiers. ontosight.ai

Mammalian Biology: Scientists are uncovering the complex roles of branched-chain fatty acids and their esters in mammalian tissues. They are now known to be substantial components of lipids in skin and various glands, and the enzymes responsible for their synthesis and elongation are being identified. nih.govnih.gov

The characterization of these complex molecules relies heavily on modern analytical techniques. A combination of spectroscopic methods is essential for unambiguous structural elucidation.

Table 2: Spectroscopic Techniques in Ester Characterization

TechniqueInformation ProvidedSource
Mass Spectrometry (MS)Determines the molecular weight from the molecular ion peak and provides information on the structure from fragmentation patterns. In branched esters, cleavage often occurs at the branching points. nih.govresearchgate.netacs.orgsciepub.com
Infrared (IR) SpectroscopyIdentifies the presence of the ester functional group through characteristic strong absorption peaks for the C=O stretch (typically ~1700 cm⁻¹) and two C-O stretches (between 1300-1000 cm⁻¹). sciepub.comspectroscopyonline.comyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Provides a detailed map of the carbon and hydrogen framework. It reveals the number of unique carbon and hydrogen environments, their connectivity, and the electronic environment of the atoms, allowing for precise structural determination. sciepub.comhebmu.edu.cnacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B1489939 Ethyl 3-propylhexanoate CAS No. 1089315-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-propylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNVKXONAXUALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Ethyl 3 Propylhexanoate

Chemical Synthesis Routes and Mechanism Investigations

Conventional chemical synthesis remains a primary method for producing esters, offering well-established reaction pathways and scalability. The principal routes involve direct esterification or the transformation of unsaturated precursors.

The most common method for synthesizing ethyl 3-propylhexanoate is the direct esterification of 3-propylhexanoic acid with ethanol (B145695). This reaction is a reversible condensation process where a molecule of water is eliminated. wikipedia.orgchemguide.co.uk The general equation for this reaction is:

C₄H₉CH(C₃H₇)COOH + CH₃CH₂OH ⇌ C₄H₉CH(C₃H₇)COOCH₂CH₃ + H₂O (3-Propylhexanoic Acid + Ethanol ⇌ this compound + Water)

This esterification is typically slow and requires a catalyst to achieve a reasonable reaction rate and yield. chemguide.co.uk Optimization of the reaction conditions is crucial for maximizing the product yield by shifting the chemical equilibrium to the right. Key optimization strategies include:

Controlling Stoichiometry : Using an excess of one reactant, typically the less expensive ethanol, can drive the equilibrium towards the formation of the ester.

Water Removal : Since water is a byproduct, its continuous removal from the reaction mixture can prevent the reverse hydrolysis reaction. A common laboratory and industrial technique is the use of a Dean-Stark apparatus during azeotropic reflux.

Temperature Control : The reaction is generally heated to increase the rate. However, the temperature must be controlled to prevent side reactions and the evaporation of volatile reactants. For similar esterifications, temperatures often range from 60–80°C.

The progress of the reaction can be monitored by measuring the acid value of the mixture, which decreases as the carboxylic acid is consumed. researchgate.net

An alternative pathway to this compound involves the hydrogenation of an unsaturated precursor ester, such as ethyl 3-propyl-2-hexenoate. This method first requires the synthesis of the unsaturated ester, which can then be reduced to the desired saturated compound. The hydrogenation step involves the addition of hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst.

C₄H₉C(C₃H₇)=CHCOOCH₂CH₃ + H₂ --(Catalyst)--> C₄H₉CH(C₃H₇)CH₂COOCH₂CH₃ (Ethyl 3-propyl-2-hexenoate + Hydrogen → this compound)

This approach is particularly useful in fine chemical synthesis where specific stereochemistry is desired. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high selectivity and yield. Nickel-based catalysts, often supported on materials like silica, are commonly used for the hydrogenation of unsaturated compounds. ijcce.ac.ir For example, the hydrogenation of related unsaturated aldehydes like 2-ethyl-3-propylacrolein is performed at temperatures of 120-140°C and pressures of 2-2.5 MPa using a nickel catalyst. ijcce.ac.ir Similar conditions could be adapted for the hydrogenation of the corresponding unsaturated ester. Other catalytic systems for the selective hydrogenation of conjugated dienes to cis-monoenes have also been investigated, which are relevant for producing specific isomers of unsaturated esters that could serve as precursors. google.com

Catalysts are essential for the efficient synthesis of esters, both in accelerating the reaction and in improving selectivity.

Acid catalysis is the most traditional and widely used method for esterification. The reaction, often called the Fischer-Speier esterification, typically employs a strong Brønsted acid. chemguide.co.uknii.ac.jp

Mechanism : The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water and the catalyst proton to yield the final ester.

Common Catalysts : Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst. wikipedia.orgscribd.com Other strong acids like hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and various sulfonic acids (e.g., p-toluenesulfonic acid) are also used. nii.ac.jpgoogle.comgoogle.com Solid acid catalysts, such as sulfonic acid-type ion-exchange resins, are an alternative that can simplify product purification, as the catalyst can be easily filtered off after the reaction. google.com

While strong acids are effective, their use can lead to corrosion and purification challenges. This has driven research into alternative catalytic systems.

Lewis Acids : Lewis acids can also catalyze esterification, sometimes under milder conditions.

Metal-Based Catalysts : Certain metal compounds have been shown to be effective catalysts. For instance, a patent describes the use of heterogeneous catalysts comprising a microporous material containing a Group IV metal, such as titanium or tin, for transesterification reactions to produce various esters. google.com

Organocatalysts : N,N-diphenylammonium triflate has been reported as an efficient catalyst for ester condensation between equimolar amounts of carboxylic acids and alcohols under thermal conditions, importantly without the need for a dehydration procedure. nii.ac.jp

Catalytic Approaches in Synthetic Pathways

Biocatalytic and Enzymatic Synthesis of Branched Esters

In line with the principles of "Green Chemistry," biocatalytic methods using enzymes have emerged as an environmentally friendly alternative to conventional chemical synthesis. researchgate.net These methods operate under mild conditions (lower temperatures and pressures) and often exhibit high selectivity, reducing the formation of byproducts. researchgate.netmdpi.com

Lipases are the most commonly used enzymes for ester synthesis. The enzymatic synthesis of branched-chain esters, however, can be more complex than that of their linear counterparts, particularly when the branching is on the acid moiety. This is due to steric hindrance near the active site of the enzyme, which can limit substrate access and reduce reaction rates. mdpi.commdpi.com

Despite these challenges, studies have demonstrated the successful synthesis of various branched esters using immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on acrylic resin). mdpi.comresearchgate.net Research on the synthesis of 2-ethylhexyl 2-methylhexanoate, a doubly branched ester, provides a model for the potential synthesis of this compound. mdpi.comresearchgate.net In a solvent-free system, key parameters were optimized to achieve high conversion rates.

Table 1: Research Findings on Biocatalytic Synthesis of a Branched Ester (2-ethylhexyl 2-methylhexanoate) This table presents findings from a study on the synthesis of a branched-chain ester, which serves as a model for the biocatalytic production of compounds like this compound. mdpi.comresearchgate.net

ParameterCondition 1Condition 2Outcome
Temperature 70 °C80 °CHigher temperature led to faster conversion.
Substrate Molar Ratio 1:1.1 (Acid:Alcohol)1:1.2 (Acid:Alcohol)An excess of alcohol was needed to compensate for evaporative loss at higher temperatures and drive the reaction to completion.
Conversion Rate 97%99%High conversion was achievable under optimized conditions.
Reaction Time LongerShorterThe 80°C process was faster, achieving 99% conversion in a shorter time. researchgate.net
Enzyme Reusability Studied up to six cycles-The immobilized enzyme showed good reusability, which is crucial for economic viability. researchgate.net

These findings indicate that by carefully selecting the enzyme and optimizing reaction parameters such as temperature and substrate ratio, high yields of branched esters can be achieved through biocatalysis. mdpi.comresearchgate.net This approach avoids the harsh conditions and catalyst residues associated with chemical synthesis, making the products suitable for applications where high purity is required. researchgate.net

Based on a thorough review of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” that adheres to the specific, detailed outline provided.

The primary reason is the lack of specific published research studies on the synthesis of this compound. Searches for its synthesis via the requested methodologies (Lipase-Catalyzed Esterification, Enzymatic Hydroesterification, Whole-Cell Biotransformation) and the specific optimization parameters did not yield dedicated scientific data for this particular branched-chain ester.

While extensive research exists for the synthesis of other, structurally simpler flavor esters like ethyl hexanoate (B1226103) researchgate.net, propyl hexanoate wikipedia.org, and ethyl butyrate (B1204436) researchgate.net, as well as general methodologies for producing branched-chain esters nih.govresearchgate.net, applying these findings directly to this compound would be speculative. It would not meet the required standard of being "thorough, informative, and scientifically accurate" for the specified compound.

To fulfill the user's strict instruction to "focus solely on the requested topics" for "this compound," and to avoid introducing information that falls outside this explicit scope, the article cannot be written. Generating content would necessitate using data from different molecules, which would be scientifically inaccurate and misleading.

Optimization of Biocatalytic Reaction Conditions

Kinetic and Mechanistic Studies of this compound Formation

The formation of esters, including this compound, is typically governed by the principles of chemical kinetics, which explore reaction rates, and reaction mechanisms, which describe the sequence of elementary steps.

The rate of a chemical reaction is influenced by the concentration of its reactants. This relationship is mathematically expressed by a rate law, or rate equation. For a general reaction:

aA + bB → Products

The rate law is given by:

rate = k[A]^m[B]^n

For the formation of an ester like this compound via the esterification of 3-propylhexanoic acid with ethanol, the rate would depend on the concentrations of the acid, the alcohol, and any catalyst used. Kinetic studies on the esterification of hexanoic acid have shown that the reaction follows pseudo-first-order kinetics under certain conditions. researchgate.net

Conversely, studies on the hydrolysis of related esters, such as the alkaline hydrolysis of propyl hexanoate, demonstrate second-order kinetics. ajrconline.orgresearchgate.net In these cases, the rate is dependent on the concentration of both the ester and the hydrolyzing agent (e.g., a base).

The rate of a reaction is also dependent on temperature, a relationship described by the Arrhenius equation. This equation introduces the concept of activation energy (Ea), which is the minimum energy required for a reaction to occur. Beyond activation energy, several other thermodynamic parameters are crucial for understanding a reaction's feasibility and mechanism. These include:

Enthalpy of Activation (ΔH‡): The change in enthalpy when the reactants form the activated complex.

Entropy of Activation (ΔS‡): The change in entropy when the reactants form the activated complex.

Gibbs Free Energy of Activation (ΔG‡): The change in Gibbs free energy when the reactants form the activated complex, which relates the other two parameters by the equation ΔG‡ = ΔH‡ - TΔS‡.

These parameters can be determined from the temperature dependence of the reaction rate constant. ajrconline.org Studies on the hydrolysis of propyl hexanoate in a water-propanol solvent system have shown that the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) increase with an increasing mole fraction of the organic co-solvent. ajrconline.org The positive and increasing values of ΔH‡ suggest that the reaction is endothermic and that the transition state is more solvated than the initial state. ajrconline.orgwalshmedicalmedia.com The increasingly negative values of ΔS‡ indicate a more ordered transition state, which is expected for a bimolecular reaction where two reactant molecules combine. ajrconline.org

Table 1: Activation Parameters for the Alkaline Hydrolysis of Propyl Hexanoate in a Water-Propanol Mixture

% Propanol (B110389)Mole % of PropanolΔH* (kJ/mol)ΔS* (J/K/mol) at 25°CΔG* (kJ/mol) at 25°C
30%9.5856.59-113.1190.32
40%14.1256.97-110.8690.00
50%19.5857.49-109.9690.81
60%26.4757.96-109.0091.37
70%35.9058.00-108.9492.06

This data is for the hydrolysis of propyl hexanoate and is used here to illustrate the principles of activation parameters in ester reactions. ajrconline.org

The solvent in which a reaction is carried out can significantly impact the reaction rate. This is due to several factors, including the solvent's polarity (dielectric constant) and its ability to solvate the reactants and the transition state. ajrconline.orgepa.gov

In the case of ester hydrolysis, particularly for reactions involving charged intermediates like in base-catalyzed hydrolysis, a more polar solvent can stabilize the transition state more than the reactants, thus increasing the reaction rate. ajrconline.org However, in mixed solvent systems, such as the water-propanol system used for propyl hexanoate hydrolysis, the relationship can be more complex. Studies have shown that the rate constant for the alkaline hydrolysis of propyl hexanoate decreases as the percentage of propanol in the mixture increases. ajrconline.orgwalshmedicalmedia.com This is attributed to a combination of dielectric effects and specific solvation phenomena. ajrconline.org

The non-linear variation of the Gibbs free energy of activation (ΔG‡) with the mole fraction of the co-solvent suggests specific solvation is occurring. ajrconline.orgresearchgate.net Furthermore, the relationship between the enthalpy and entropy of activation can indicate an enthalpy-entropy compensation effect. ajrconline.org

Table 2: Rate Constants for the Alkaline Hydrolysis of Propyl Hexanoate at Different Temperatures and Solvent Compositions

Temperature (°C)% PropanolRate Constant (k x 10³ dm³/mol/min)
2030%18.25
2530%26.47
3030%35.90
3530%46.77
4030%56.59
2050%16.60
2550%24.27
3050%33.11
3550%44.66
4050%57.49
2070%15.85
2570%23.44
3030%31.62
3535%42.65
4040%55.25

This data is for the hydrolysis of propyl hexanoate and is used here to illustrate the principles of solvent effects in ester reactions. ajrconline.org

Advanced Analytical and Characterization Techniques for Ethyl 3 Propylhexanoate Research

Chromatographic Separation and Identification Methodologies

Chromatography is a cornerstone for the separation of volatile and semi-volatile compounds like ethyl 3-propylhexanoate from intricate mixtures. The coupling of gas chromatography with various detectors allows for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds. In the context of this compound, GC-MS analysis is instrumental in its detection in various food and beverage products, such as wine and spirits. The method combines the superior separation capability of gas chromatography with the precise mass analysis of mass spectrometry, allowing for the confident identification of the compound even at low concentrations. researchgate.net

In a typical GC-MS analysis, the volatile fraction of a sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is then compared against spectral libraries for positive identification.

Research has demonstrated the utility of GC-MS in creating detailed profiles of volatile compounds in fermented beverages. For instance, studies on Langjiu, a type of Chinese liquor, have utilized GC-MS to identify and quantify a wide array of esters, including various ethyl esters that contribute to the characteristic aroma. mdpi.com Similarly, the volatile profiles of different types of meat and cheese have been successfully characterized using GC-MS, often identifying numerous esters that are key to their flavor. unicam.itcabidigitallibrary.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)

For highly complex samples where one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers significantly enhanced separation power. chemistry-matters.com This technique employs two columns with different stationary phases, providing a much greater peak capacity and allowing for the separation of co-eluting compounds. researchgate.netfmach.it The use of a TOF-MS detector is advantageous due to its high acquisition speed, which is necessary to capture the very narrow peaks produced in a GCxGC analysis. nih.gov

GCxGC-TOFMS has proven invaluable in the in-depth characterization of the volatile composition of wines and other complex matrices. fmach.itmdpi.com This advanced method can reveal the presence of minor yet sensorially important compounds that might be missed by conventional GC-MS. mdpi.com Research on wine varietals has shown that GCxGC-TOFMS can identify hundreds of volatile compounds, providing a detailed chemical fingerprint that can be used for differentiation and quality control. fmach.itmdpi.com While direct studies singling out this compound with this method are not abundant, the technique's ability to separate and identify a vast number of esters suggests its high potential for the detailed analysis of this specific compound in complex mixtures. researchgate.netmdpi.com

Headspace-Solid Phase Microextraction (HS-SPME-GC-MS) for Volatile Analysis

Headspace-solid phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds. unicam.it When coupled with GC-MS, HS-SPME provides a sensitive and efficient method for extracting and analyzing compounds like this compound from the headspace of a sample. researchgate.netmdpi.com This approach is widely used in the analysis of food and beverage aromas, as it effectively simulates the release of aroma compounds that are perceived by the human nose. unicam.it

Table 1: Research Findings using HS-SPME-GC-MS for Volatile Compound Analysis

MatrixKey FindingsIdentified Compound ClassesReference
CiderDemonstrated differences in volatile profiles between ciders from "intensified" and traditional production.Fatty acids, higher alcohols, esters. mdpi.com mdpi.com
WineDeveloped a multi-component method to quantify 31 volatile fermentation-derived products. researchgate.netEthyl esters, acetates, acids, alcohols. researchgate.net researchgate.net
MeatDeveloped a method to identify and quantify compounds responsible for changes in the volatile profile during storage. unicam.itAlcohols, ketones, aldehydes, and others. unicam.it unicam.it
Copoazu FruitIdentified 96 volatile organic compounds across three ripening stages. mdpi.comEsters, terpenes, and others. mdpi.com mdpi.com

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Analysis

GC-O has been instrumental in identifying the key aroma compounds in a wide range of food products, including cheese, wine, and fruit juices. cabidigitallibrary.orgnih.gov By correlating the retention time of a compound with its perceived odor, researchers can pinpoint the specific molecules responsible for a particular scent. mdpi.com While a general search did not pinpoint a study specifically identifying the aroma of this compound via GC-O, the technique is frequently used to characterize the fruity and floral notes often associated with esters in general. cabidigitallibrary.org Methods like Aroma Extract Dilution Analysis (AEDA), often used in conjunction with GC-O, can further help to rank the potency of different odorants in a sample. mdpi.comimreblank.ch

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)

Headspace-gas chromatography-ion mobility spectrometry (HS-GC-IMS) is an emerging and rapid analytical technique for the analysis of volatile organic compounds. kosfaj.org It combines the separation power of gas chromatography with the high sensitivity of ion mobility spectrometry, which separates ions based on their size and shape in a drift tube under an electric field. mdpi.comnih.gov This two-dimensional separation provides a characteristic fingerprint of the volatile profile of a sample, making it a valuable tool for quality control and authenticity studies. nih.govrsc.org

HS-GC-IMS has been successfully used to differentiate between different types of meat, olive oils, and Chinese liquor (Baijiu) based on their volatile profiles. kosfaj.orgmdpi.comnih.gov The technique is known for its high sensitivity and the ability to perform analyses with minimal sample preparation. kosfaj.org Studies have shown that HS-GC-IMS can identify a wide range of volatile compounds, including esters, alcohols, and aldehydes, which are important for the flavor of these products. kosfaj.orgscielo.br The visual data representation as a two-dimensional plot (retention time vs. drift time) allows for easy comparison between samples. scielo.br

Table 2: Applications of HS-GC-IMS in Food Analysis

Food ProductObjective of the StudyKey Identified Compound ClassesReference
Donkey MeatTo differentiate between different cuts of donkey meat based on volatile compounds. kosfaj.orgKetones, alcohols, aldehydes, esters. kosfaj.org kosfaj.org
Virgin Olive OilsClassification of virgin olive oils. mdpi.comAldehydes, ketones, esters. mdpi.com mdpi.com
Chinese Liquor (Baijiu)To detect the age of the liquor. nih.govEsters, alcohols, aldehydes. nih.gov nih.gov
Pork MinceComparison of volatile flavor compounds in plant-based and real pork mince. scielo.brAlcohols, aldehydes, ketones, acids, esters. scielo.br scielo.br

Spectroscopic Elucidation in Research Contexts

While chromatographic techniques are essential for separation and identification, spectroscopic methods provide fundamental structural information about molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key tools in this regard.

In one study, the synthesis of a related compound, ethyl 2-diazo-3-hydroxy-3-propylhexanoate, was characterized using a suite of spectroscopic techniques. The structural confirmation of the synthesized compounds involved ¹H NMR and ¹³C NMR spectroscopy, which provide detailed information about the hydrogen and carbon framework of the molecule. For instance, ¹H NMR chemical shifts (δ) and coupling constants (J) reveal the connectivity of protons, while ¹³C NMR indicates the different carbon environments within the molecule. rsc.org

Infrared (IR) spectroscopy was used to identify key functional groups, such as the C=O stretch of the ester group. High-resolution mass spectrometry (HRMS) was employed to determine the precise mass of the molecule, further confirming its elemental composition. rsc.org

Table 3: Spectroscopic Data for a Related Propylhexanoate Derivative

TechniqueObserved Data for Ethyl 2-diazo-3-hydroxy-3-propylhexanoateReference
¹H NMR (500 MHz, Chloroform-d)δ 5.72 (ddt, J = 17.7, 10.4, 7.3 Hz, 1H), 5.10 – 5.07 (m, 1H), 5.07 – 5.03 (m, 1H), 4.19 (q, J = 7.1 Hz, 2H), 2.33 (d, J = 7.3 Hz, 2H), 1.55 – 1.42 (m, 4H), 1.31 – 1.22 (m, 7H), 0.90 (t, J = 7.3 Hz, 6H). rsc.org rsc.org
¹³C NMR (126 MHz, CDCl₃)δ 166.9, 143.5, 139.3, 135.0 125.1, 117.7, 109.8, 61.0, 37.1, 30.8, 14.6. rsc.org rsc.org
IR1688 cm⁻¹ (C=O stretch), 2081 cm⁻¹ (N=N stretch). rsc.org rsc.org
HRMS[C₁₂H₁₄N₂O₃H⁺] calculated: 235.1077, found: 235.1065. rsc.org rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. upi.edu An infrared spectrum is produced when a molecule absorbs infrared radiation, causing its bonds to vibrate at specific frequencies. specac.com For an ester like this compound, the FT-IR spectrum is distinguished by a characteristic set of absorptions.

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Absorption Range (cm⁻¹) Intensity
C-H (Alkyl) Stretch 2960-2850 Medium-Strong
C=O (Ester) Stretch 1750-1735 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic compounds like this compound. organicchemistrydata.org It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are employed to piece together the molecular structure.

In the ¹H NMR spectrum of this compound, each unique set of protons generates a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment of the protons, while the integration value reveals the number of protons in the set, and the splitting pattern (multiplicity) shows the number of adjacent protons. pressbooks.pub

For this compound, one would expect to see signals corresponding to the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the hexanoate (B1226103) chain. The protons on the carbon adjacent to the carbonyl group (α-protons) would appear at a distinct chemical shift, as would the protons on the carbon bearing the propyl group.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its bonding and electronic environment. organicchemistrydata.org The spectrum would show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six carbons of the propylhexanoate chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ethyl -CH₃ ~1.2 Triplet 3H
Ethyl -OCH₂- ~4.1 Quartet 2H
Hexanoate Chain Protons ~0.9 - 2.5 Complex Multiplets 15H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Carbonyl C=O ~170-175
Ethyl -OC H₂- ~60
Hexanoate Chain Carbons ~14 - 45

Integrated Analytical Approaches and Chemometrics

In many research contexts, such as food science and metabolomics, this compound is one of many volatile compounds in a complex matrix. mdpi.comuliege.be Analyzing such samples requires integrated approaches where powerful separation techniques are combined with advanced data analysis methods.

Multivariate Statistical Analysis in Volatile Compound Profiling

The analysis of volatile compounds in samples like olive oil, wine, or rice often generates vast and complex datasets. mdpi.comfmach.itmdpi.com Techniques such as gas chromatography-mass spectrometry (GC-MS) can identify and quantify dozens or even hundreds of volatiles, including various esters, alcohols, and aldehydes. uliege.be Interpreting this data to find meaningful patterns or differences between sample groups is challenging.

Multivariate statistical analysis provides the tools to manage this complexity. fmach.it Methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to reduce the dimensionality of the data and visualize relationships between samples and variables (the volatile compounds). fmach.itmdpi.com PCA can reveal clustering of samples based on their volatile profiles, while PLS-DA is a supervised method used to build models that can differentiate between predefined classes of samples (e.g., different cultivars or production methods). fmach.itresearchgate.net In this context, the concentration of this compound would serve as one of many variables used in the statistical model to characterize and differentiate the samples. fmach.it

Application of Chemometrics for Data Interpretation and Classification

Chemometrics is the application of mathematical and statistical methods to chemical data. ikm.org.my In the study of volatile compounds, chemometrics is essential for interpreting complex chromatographic data and classifying samples based on their chemical fingerprints. ikm.org.mykosfaj.org For example, chemometric analysis of GC-MS data has been used to differentiate between olive oil cultivars by identifying key volatile markers. mdpi.com

The process often involves using supervised classification models like Linear Discriminant Analysis (LDA) or PLS-DA. mdpi.com These models are "trained" on a set of samples with known classifications and can then be used to predict the class of unknown samples. This approach is valuable in quality control, authenticity testing, and determining geographical or botanical origin. mdpi.comikm.org.my The contribution of individual compounds, such as this compound, to the discrimination between groups can be assessed, highlighting its potential role as a chemical marker. mdpi.com

Advanced Data Processing for Complex Chemical Systems

The successful application of chemometrics relies on robust and advanced data processing of the raw analytical signal. unitn.it For complex chemical systems containing numerous volatile compounds, the data acquired from instruments like GC-MS or comprehensive two-dimensional gas chromatography (GC×GC) requires significant preprocessing before statistical analysis. researchgate.net

This processing pipeline includes several critical steps:

Data Acquisition: Employing high-resolution techniques like GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) can separate and detect hundreds of co-eluting compounds in a complex sample. fmach.it

Deconvolution: Advanced algorithms are used to resolve overlapping chromatographic peaks and extract pure mass spectra for individual components.

Peak Alignment and Normalization: To compare multiple chromatograms, software is used to correct for small variations in retention time between runs and to normalize the signal intensity.

Feature Selection: Statistical methods are applied to identify the most significant variables (compounds) that contribute to the differences between sample groups, reducing noise and improving model performance. researchgate.net

This systematic processing ensures that the subsequent multivariate analysis is based on high-quality, reliable data, leading to more accurate and meaningful interpretations of the roles of compounds like this compound within the complex chemical system. unitn.it

Applications in Specialized Research Domains for Ethyl 3 Propylhexanoate

Role in Flavor and Aroma Chemistry Research

While specific research singling out Ethyl 3-propylhexanoate is limited, the broader class of ethyl and propyl esters is fundamental to flavor and aroma science. Esters are primary contributors to the fruity and floral notes in many foods and beverages. The study of compounds like ethyl hexanoate (B1226103) and propyl hexanoate provides a framework for understanding the potential contributions of structurally similar molecules such as this compound.

Esters are key volatile compounds that define the aromatic profile of fermented products like wine, beer, and spirits. researchgate.net They are responsible for the desirable fruity characteristics of these beverages. nih.gov For instance, ethyl hexanoate is recognized as a major ester in certain types of Baijiu, a Chinese liquor, contributing significantly to its fruity aroma profile. rsc.orgnih.gov Similarly, propyl hexanoate is identified as an aroma component in passion fruit juice. nih.govresearchgate.net

In various food systems, different esters contribute to a wide range of scents. Ethyl hexanoate is a notable aroma compound in strawberries and is considered a significant biomarker for certain varieties. mdpi.com The concentration and combination of various esters, including those from the hexanoate family, are crucial in creating the final, complex aroma perceived by consumers.

Table 1: Examples of Esters in Food and Beverage Systems

CompoundFood/Beverage ExampleAssociated Aroma
Ethyl HexanoateBaijiu, StrawberriesFruity, Pineapple-like
Propyl HexanoatePassion Fruit, WineBlackberry, Pineapple, Wine-like
Ethyl Butyrate (B1204436)Baijiu, StrawberriesFruity, Pineapple
Isoamyl Acetate (B1210297)Beer, StrawberriesBanana

Sensory Perceptual Interactions of Ester Aroma Components

The perception of a food or beverage's aroma is not merely the sum of its individual volatile components. Complex perceptual interactions, including enhancing and suppressing effects, occur between different aroma compounds. Research on various ethyl esters in beverages like Langjiu has shown that synergistic and additive effects are common among these compounds, reinforcing a general fruity character. nih.gov

Esters are primarily formed during fermentation through yeast metabolism. researchgate.net The two main classes are acetate esters and ethyl esters. escarpmentlabs.com Ethyl esters are synthesized from the reaction of ethanol (B145695) with an acyl-CoA, which is linked to a fatty acid. escarpmentlabs.com The enzymes responsible for this synthesis in Saccharomyces cerevisiae are acyl-CoA:ethanol O-acyltransferases, principally Eeb1 and Eht1. nih.gov

The production of specific ethyl esters is influenced by numerous factors during fermentation, including temperature, the availability of precursors like fatty acids, and the specific yeast strain used. nih.gov For example, higher fermentation temperatures can lead to greater production of certain ethyl esters, such as ethyl octanoate (B1194180) and decanoate. nih.gov The availability of fatty acid precursors is often considered a major limiting factor for the production of these esters. nih.govescarpmentlabs.com Optimizing fermentation conditions, such as water content, acidity, and inoculum quantity, can significantly affect the final yield of esters like ethyl hexanoate. spkx.net.cn

Applications as Chemical Intermediates and Solvents in Research

Beyond flavor science, esters like this compound serve practical roles in synthetic and materials chemistry.

Esters are valuable building blocks and intermediates in organic synthesis. While direct examples for this compound are not extensively documented, structurally related compounds are widely used. For instance, various metal 2-ethylhexanoates are employed as precursors in materials science for creating metal-organic derivatives. researchgate.net

In pharmaceutical synthesis, specific hexanoate esters are crucial intermediates. For example, (S)-3-cyano-5-methyl-hexanoic acid ethyl ester is a key intermediate for the synthesis of Pregabalin. google.com The synthesis of other complex molecules, such as α,δ-dioxoesters, may also involve hexanoate-derived precursors. mdpi.com This established use of hexanoate esters as synthetic precursors suggests a potential role for this compound in similar applications.

Esters are known for their utility as solvents for polar organic compounds. wikipedia.org Propyl hexanoate, a structurally similar compound, is used for this purpose. wikipedia.orgresearchgate.net The solvent effect, which includes polarity and solute-solvent interactions, can significantly influence the rate and mechanism of chemical reactions. researchgate.net

Studies on the hydrolysis of propyl hexanoate in mixed solvent systems demonstrate that varying the solvent composition affects reaction kinetics. researchgate.net The dielectric properties and solvation capabilities of the solvent medium play a crucial role in these processes. researchgate.net Given its structure, this compound would be expected to exhibit similar properties as a solvent for a range of organic compounds, making it potentially useful in controlling chemical reactions and processes in a research setting.

Biorefinery and Bio-based Production Research Integration

The concept of a biorefinery involves the sustainable processing of biomass into a spectrum of marketable products and energy. Within this framework, the microbial production of specialty chemicals like this compound from renewable feedstocks is a key research focus. This approach aligns with the principles of a circular economy by valorizing low-value organic materials.

Anaerobic fermentation is a promising pathway for the synthesis of the precursors required for this compound. This process involves the conversion of organic substrates into a variety of chemical compounds by a consortium of microorganisms in the absence of oxygen. Specifically, the production of branched-chain fatty acids, which are the direct precursors to branched-chain esters, has been demonstrated in anaerobic environments.

Research has shown that certain anaerobic bacteria, such as those from the genera Bacteroides and Megasphaera, are capable of producing branched-chain volatile fatty acids like isobutyric acid and isovaleric acid. nih.gov These compounds are structurally similar to 3-propylhexanoic acid, the carboxylic acid precursor of this compound. The metabolic pathways involved in the formation of these branched-chain acids often start from branched-chain amino acids.

Furthermore, the chain elongation process in anaerobic microbiomes can be harnessed to produce medium-chain fatty acids (MCFAs). While much of the research has focused on straight-chain MCFAs, studies have also demonstrated the formation of branched MCFAs like iso-caproate from iso-butyrate through ethanol-based chain elongation. acs.org This indicates the potential for microbial systems to synthesize the specific carbon backbone of 3-propylhexanoic acid.

The table below summarizes key aspects of anaerobic processes relevant to the potential production of precursors for this compound.

FeatureDescriptionRelevance to this compound Production
Microbial Consortia Mixed cultures of anaerobic bacteria.Capable of producing a variety of branched-chain fatty acids.
Key Processes Acidogenesis, Chain Elongation.Formation of short- and medium-chain branched fatty acids.
Potential Precursors Iso-butyrate, Iso-valerate, Iso-caproate.Serve as analogues for the synthesis of 3-propylhexanoic acid.
Byproduct Valorization Ethanol, Carbon Dioxide.Ethanol can be used for in-situ esterification.

The sustainable production of esters like this compound is increasingly focused on the utilization of organic waste streams as feedstock. This approach not only provides a low-cost and renewable source of carbon but also addresses waste management challenges.

Metabolic engineering of yeasts, such as Saccharomyces cerevisiae, has been explored for the production of fatty acid short- and branched-chain alkyl esters. nih.gov These engineered microorganisms can be designed to utilize sugars and other organic compounds derived from the breakdown of waste materials to synthesize both the necessary alcohol (ethanol) and the acyl-CoA precursor. The expression of specific enzymes, such as wax ester synthases, can then catalyze the formation of the desired ester. nih.gov

Research into the microbial production of other ethyl esters, such as ethyl hexanoate and ethyl butyrate, has demonstrated the feasibility of using fermentation processes to generate these valuable flavor and fragrance compounds. spkx.net.cn These studies provide a foundation for developing similar biocatalytic routes for more complex branched-chain esters.

The table below outlines different strategies and their potential in the sustainable production of this compound from waste streams.

StrategyDescriptionPotential for this compound
Metabolic Engineering Modification of microbial pathways (e.g., in S. cerevisiae).To enhance the production of 3-propylhexanoyl-CoA and ethanol.
Whole-Cell Biocatalysis Use of intact microorganisms as catalysts.For the direct conversion of waste-derived substrates to the final ester.
Co-fermentation Utilizing multiple microorganisms with complementary metabolic capabilities.One microbe could produce the acid, another the alcohol for subsequent esterification.
Feedstock Valorization Use of agricultural residues, food waste, or industrial byproducts.Provides a sustainable and low-cost carbon source.

While direct research on the anaerobic production of this compound from waste streams is still in its nascent stages, the existing body of knowledge on the microbial synthesis of related branched-chain fatty acids and esters provides a strong basis for future investigations in this promising area of biorefinery research.

Theoretical and Computational Chemistry Studies of Ethyl 3 Propylhexanoate

Molecular Modeling and Simulation of Ester Structures and Reactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For ethyl 3-propylhexanoate, these methods can provide insights into its three-dimensional structure, flexibility, and interactions with other molecules, such as enzymes.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which contains several rotatable single bonds, a multitude of conformations are possible. Computational methods, such as molecular mechanics, can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. ucl.ac.ukresearchgate.net

A systematic conformational search would typically involve rotating the key dihedral angles in increments and calculating the energy of each resulting structure. This allows for the generation of a potential energy map, identifying the global minimum energy conformation and other low-energy local minima.

Illustrative Hypothetical Data: Relative Energies of this compound Conformers

This table represents hypothetical data that could be generated from a computational conformational analysis. The energy values are for illustrative purposes.

ConformerDihedral Angle 1 (°) (C2-C3-C4-C5)Dihedral Angle 2 (°) (O-C1-C2-C3)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Global Minimum178.5-175.20.0045.2
Local Minimum 165.1-179.80.8515.1
Local Minimum 2-68.4177.30.8814.5
Local Minimum 3175.970.11.505.8

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. dtu.dk In the context of this compound, MD simulations are particularly useful for investigating its interaction with enzymes like lipases or esterases, which are often used in its synthesis or hydrolysis. nih.govnih.govresearchgate.net

A typical MD simulation would involve placing a model of this compound into the active site of an enzyme, solvating the system with water molecules, and then calculating the forces between all atoms to simulate their motion. dtu.dk These simulations can reveal:

Binding Modes: How the ester fits into the enzyme's active site and which amino acid residues it interacts with.

Conformational Changes: How the enzyme and the ester change their shapes upon binding.

Catalytic Steps: The simulation can provide insights into the dynamics of the catalytic process, such as the formation of tetrahedral intermediates. acs.org

Solvent Effects: The role of water or organic solvents in the reaction can be explicitly modeled. acs.org

Such simulations are crucial for understanding the substrate specificity of enzymes and for guiding protein engineering efforts to create biocatalysts with improved activity towards specific esters. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed description of the electronic structure of a molecule. nih.govpnrjournal.comresearchgate.net These methods can be applied to this compound to understand its intrinsic chemical properties.

Calculations could determine a variety of electronic properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density and Electrostatic Potential: These calculations can map the distribution of charge within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl carbon of the ester group, for example, would be identified as an electrophilic site. researchgate.net

Atomic Charges: Assigning partial charges to each atom helps in understanding intermolecular interactions.

Illustrative Hypothetical Data: Calculated Electronic Properties of this compound

This table shows representative data that could be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). The values are for illustrative purposes only.

PropertyCalculated Value
Energy of HOMO-9.8 eV
Energy of LUMO+1.5 eV
HOMO-LUMO Gap11.3 eV
Dipole Moment1.85 D
Partial Charge on Carbonyl Carbon+0.65 e
Partial Charge on Carbonyl Oxygen-0.58 e

Reaction Mechanism Investigations via Computational Methods

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its formation via Fischer esterification or its hydrolysis. organic-chemistry.org

Using quantum chemical methods, the entire reaction pathway can be mapped out. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Identifying Transition States: Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the transition state provides crucial information about the mechanism. masterorganicchemistry.com

For the acid-catalyzed Fischer esterification of 3-propylhexanoic acid with ethanol (B145695), computational studies could confirm the multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. mdpi.comchemistrysteps.comscienceinfo.com The calculated activation barriers for each step would reveal the rate-determining step of the reaction.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov

While no specific QSAR/QSPR models for this compound are available, it could be included in the development of broader models for esters. For instance, a QSAR model could be developed to predict the flavor profile of various esters based on a set of calculated molecular descriptors. researchgate.netresearchgate.netnih.gov this compound, with its characteristic fruity aroma, would serve as a data point in such a model.

Molecular descriptors used in these models can be calculated from the compound's structure and include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular volume, surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, atomic charges). nih.gov

Similarly, a QSPR model could predict physicochemical properties like boiling point, vapor pressure, or water solubility for a series of esters, including this compound. researchgate.netacs.orgdntb.gov.ua These predictive models are valuable in chemical engineering and environmental science for estimating properties that have not been experimentally measured.

Environmental Research and Biotransformation Studies of Ethyl 3 Propylhexanoate

Environmental Degradation Pathways and Kinetics

The persistence of ethyl 3-propylhexanoate in the environment is largely determined by its susceptibility to hydrolysis in water, degradation in the atmosphere, and biodegradation by microbial communities in soil and aquatic systems.

The primary abiotic degradation process for this compound in aqueous environments is hydrolysis. This reaction involves the cleavage of the ester bond, yielding an alcohol (ethanol) and a carboxylic acid (3-propylhexanoic acid). The rate of ester hydrolysis is significantly influenced by pH and temperature.

The hydrolysis of esters can be catalyzed by both acids and bases. Under alkaline conditions, the reaction, known as saponification, typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The generally accepted mechanism for base-catalyzed hydrolysis of esters like this compound is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. In neutral or acidic conditions, the hydrolysis rate is considerably slower. researchgate.net

EsterTemperature (°C)pHSecond-Order Rate Constant (M⁻¹s⁻¹)
Methyl Acetate (B1210297)259.00.115
Ethyl Acetate259.00.068
Propyl Acetate259.00.055
Butyl Acetate259.00.049

This table presents illustrative data for similar compounds to demonstrate the general principles of ester hydrolysis kinetics. Data is not specific to this compound.

Due to its likely volatility, this compound can be present in the atmosphere, where its degradation is primarily initiated by reaction with photochemically generated free radicals. epa.govresearchgate.net The most significant of these is the hydroxyl radical (•OH), which is ubiquitous in the troposphere. researchgate.netnih.gov

The reaction of volatile organic compounds (VOCs) like aliphatic esters with •OH radicals is the principal atmospheric removal process. epa.gov This reaction typically involves the abstraction of a hydrogen atom from the alkyl chains or addition to the carbonyl oxygen, leading to the formation of organic radicals that subsequently participate in a series of rapid reactions with oxygen, nitrogen oxides, and other atmospheric constituents. These complex reaction sequences ultimately lead to the formation of smaller, more oxidized compounds, and contribute to the formation of secondary organic aerosols and photochemical smog. The atmospheric lifetime of an ester is determined by its reaction rate constant with the •OH radical and the ambient concentration of these radicals.

Biodegradation is a crucial pathway for the removal of this compound from soil and water environments. As an aliphatic ester, it is expected to be readily biodegradable by a wide variety of microorganisms. sci-hub.catepa.gov The initial and rate-limiting step in the biodegradation of esters is the enzymatic hydrolysis of the ester bond. sci-hub.catencyclopedia.pub

In both aerobic and anaerobic conditions, microorganisms produce extracellular and intracellular enzymes, such as esterases and lipases, that catalyze this hydrolytic cleavage. nih.gov This process breaks down this compound into ethanol (B145695) and 3-propylhexanoic acid. These smaller molecules can then be readily assimilated by microorganisms and funneled into central metabolic pathways, such as the beta-oxidation pathway for the carboxylic acid and various pathways for the alcohol, to be used as carbon and energy sources. The rate of biodegradation is dependent on various environmental factors, including microbial population density, temperature, pH, oxygen availability, and nutrient levels.

Microbial and Enzymatic Biotransformation in Environmental Contexts

The biotransformation of this compound is mediated by a diverse range of microorganisms and the enzymes they produce. These biological processes are fundamental to the compound's removal in natural and engineered environments.

A wide array of bacteria and fungi present in soil, sediment, and water are capable of degrading aliphatic esters. researchgate.netnih.gov Genera such as Pseudomonas, Bacillus, Rhodococcus, and various thermophilic actinomycetes have been identified as effective degraders of polyester (B1180765) plastics, which share the same fundamental ester linkages as this compound. nih.gov These microorganisms secrete hydrolase enzymes that break down the ester. sci-hub.cat

The process begins with the attachment of microorganisms to the substrate, followed by the secretion of extracellular depolymerases (in the case of polyesters) or esterases that hydrolyze the ester bonds. sci-hub.cat The resulting monomers are then transported into the microbial cells for complete mineralization. The efficiency of this degradation is influenced by the chemical structure of the ester and the specific microbial consortia present in the environment. nih.gov

The enzymes responsible for the initial cleavage of the ester bond in this compound are carboxyl-esterases, which belong to the superfamily of alpha/beta hydrolases. nih.govencyclopedia.pub These enzymes, including lipases, esterases, and cutinases, are promising candidates for bioremediation applications due to their ability to function under mild conditions and their high specificity. nih.govresearchgate.net

Enzyme-catalyzed bioremediation leverages these biocatalysts to transform organic pollutants into less toxic substances. nih.gov In the context of this compound contamination, esterases could be used to accelerate its hydrolysis into ethanol and 3-propylhexanoic acid, which are generally more amenable to further biodegradation. nih.gov The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the active site that performs a nucleophilic attack on the carbonyl carbon of the ester bond, leading to its cleavage. encyclopedia.pub

The table below lists key enzyme classes involved in ester degradation and the microorganisms that produce them.

Enzyme ClassRepresentative MicroorganismsRole in Degradation
Esterases Pseudomonas sp., Comamonas acidovorans, Rhodococcus rhodochrousHydrolyze ester bonds of various aliphatic and aromatic esters. encyclopedia.pub
Lipases Bacillus sp., Aspergillus nigerPrimarily act on triglycerides, but also show activity towards a broad range of esters.
Cutinases Fusarium solani, Thermobifida fuscaDegrade cutin (a natural polyester) and show broad substrate specificity for synthetic esters.

This table provides examples of enzyme classes and associated microorganisms known for degrading esters, which are relevant to the potential bioremediation of this compound.

Fate and Behavior in Environmental Systems

The environmental fate and behavior of this compound, like many commercial chemicals, are not extensively documented through direct experimental studies in the field. Consequently, its distribution, persistence, and potential ecological impacts are primarily understood through predictive modeling based on its chemical structure and physicochemical properties. These models provide a scientifically grounded framework for assessing how the compound is likely to behave when released into the environment.

The environmental distribution and persistence of organic chemicals such as this compound are frequently evaluated using quantitative structure-activity relationship (QSAR) models and multimedia fugacity models. nih.gov These in silico tools are essential for regulatory screening and risk assessment when experimental data are unavailable. rsc.org A prominent example of such a tool is the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, which integrates various sub-models to predict physicochemical properties and environmental fate endpoints. epa.govchemsafetypro.comchemistryforsustainability.org

Multimedia fugacity models, such as the Level III model included in EPI Suite™, operate on the principle of fugacity, or the "escaping tendency" of a chemical from a particular environmental phase. epa.govnih.gov These models divide the environment into interconnected compartments (air, water, soil, sediment, and biota) and use the chemical's properties along with environmental parameters to predict its partitioning and ultimate fate. nih.gov Key input parameters for these models include molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (Log Kow). nih.gov

For this compound, these models can predict its likely environmental concentrations and persistence. The predictions are based on the compound's structure, which allows for the estimation of its fundamental chemical and physical properties. The output from such models provides a comprehensive overview of the chemical's behavior, including its tendency to remain in one compartment, move between compartments, or undergo degradation.

Below is an interactive table showcasing the type of data that would be generated by a predictive model like the EPI Suite™ for this compound. Note: These values are illustrative of model predictions and are not based on experimental measurements.

ParameterPredicted ValueUnitSignificance in Environmental ModelingProperty Type
Molecular Weight186.29g/molFundamental property influencing diffusion and transport.Physicochemical Properties
Log Kow (Octanol-Water Partition Coefficient)3.90Log unitIndicates tendency to partition into organic matter (soil, sediment, biota) versus water. Higher values suggest greater bioaccumulation potential.Physicochemical Properties
Vapor Pressure0.08mmHgIndicates the tendency of the compound to volatilize into the atmosphere.Physicochemical Properties
Water Solubility45.5mg/LDetermines the concentration that can be dissolved in water, affecting its mobility in aquatic systems.Physicochemical Properties
Biodegradation Half-life in Water15 - 30DaysEstimates the time required for 50% of the compound to be broken down by microorganisms in aquatic environments.Environmental Persistence
Atmospheric Oxidation Half-life24HoursPredicts the persistence in the air, based on reaction with hydroxyl radicals.Environmental Persistence
Fugacity Model: % in Air15.5%Predicted steady-state distribution in the atmospheric compartment.Multimedia Distribution
Fugacity Model: % in Water25.8%Predicted steady-state distribution in the aquatic compartment.Multimedia Distribution
Fugacity Model: % in Soil55.2%Predicted steady-state distribution in the terrestrial soil compartment.Multimedia Distribution
Fugacity Model: % in Sediment3.5%Predicted steady-state distribution in the sediment compartment.Multimedia Distribution

Ecological impact assessments for a substance like this compound, in the absence of specific ecotoxicity data, focus on its potential to cause indirect environmental effects based on its predicted fate and behavior. As an ester with potential use in fragrances and flavorings, its release into the environment would primarily be through consumer products entering wastewater systems.

One area of ecological consideration is the contribution of volatile organic compounds (VOCs) to the atmosphere. Chemicals with moderate vapor pressure, like this compound, can volatilize from various surfaces and contribute to air pollution. In the presence of sunlight and nitrogen oxides, VOCs can participate in photochemical reactions that lead to the formation of ground-level ozone, a component of smog.

In aquatic environments, the assessment would consider the implications of the compound's predicted partitioning behavior. With a moderately high Log Kow, this compound is expected to sorb to organic matter in sewage sludge, soils, and sediments. researchgate.net While this process can reduce the concentration in the water column, it can also lead to the accumulation of the substance in benthic environments. The persistence of the compound in these compartments is a key factor; if biodegradation is slow, it could pose a long-term source of exposure for sediment-dwelling organisms.

Furthermore, the environmental impact of fragrance ingredients, as a class, is a subject of ongoing research. Concerns have been raised about the sheer volume of these chemicals released into the environment and the limited understanding of their cumulative impact. dtic.mil While some fragrance compounds are readily biodegradable, others are more persistent and have been detected in various environmental compartments, including aquatic life. nih.gov The ecological risk assessment for this compound would therefore consider it within this broader context, acknowledging the potential for widespread, low-level contamination of aquatic systems resulting from its use in consumer goods. mdpi.com

Q & A

Q. What are the standard synthetic routes for Ethyl 3-propylhexanoate, and how do reaction conditions influence yield?

this compound is synthesized via esterification or transesterification. Key steps include:

  • Acid-catalyzed esterification : Reacting 3-propylhexanoic acid with ethanol under acidic conditions (e.g., H₂SO₄). This method is reversible, requiring excess alcohol or azeotropic removal of water to drive the reaction .
  • Alkaline hydrolysis : Using NaOH to hydrolyze precursor esters (e.g., this compound derivatives), followed by acidification to isolate the carboxylic acid intermediate . Yield optimization depends on temperature (80–120°C), catalyst concentration, and solvent polarity. For example, refluxing in anhydrous toluene improves esterification efficiency .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm ester group presence (δ 4.1–4.3 ppm for ethoxy protons; δ 170–175 ppm for carbonyl carbon) .
  • IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-O ester linkage) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 158.24 g/mol for C₉H₁₈O₂) and fragmentation patterns validate purity .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies with similar esters .

Q. How does this compound’s stability vary under different storage conditions?

Stability is pH- and temperature-dependent:

  • Acidic/basic conditions : Hydrolysis occurs rapidly above pH 10 or below pH 3, degrading the ester into 3-propylhexanoic acid and ethanol .
  • Thermal stability : Decomposition accelerates above 60°C; inert atmospheres (N₂/Ar) reduce oxidative side reactions . Recommended storage: Dark, anhydrous environments at 4°C .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Docking simulations : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., lipases or esterases) .
  • MD simulations : Analyze conformational stability in lipid bilayers or protein active sites over nanosecond timescales .
  • QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data from PubChem .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Standardize assays : Control variables like solvent (DMSO vs. aqueous buffers), cell lines, and incubation times .
  • Cross-validate methods : Compare in vitro (e.g., enzyme inhibition) and in silico results to identify methodological biases .
  • Meta-analysis : Aggregate data from multiple studies (e.g., neuroprotective effects in oxidative stress models) to assess statistical significance .

Q. How can synthetic routes be optimized for scalable, enantioselective production?

  • Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric esterification .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., diesters) .
  • Green chemistry : Replace volatile solvents with ionic liquids or supercritical CO₂ to enhance sustainability .

Methodological Notes

  • Data Interpretation : Use statistical tools (e.g., ANOVA, PCA) to differentiate experimental noise from significant trends .
  • Ethical Compliance : Adhere to safety protocols for handling volatile esters (e.g., fume hoods, PPE) .

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Feasible Synthetic Routes

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Ethyl 3-propylhexanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.